4-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclohexane-1-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Attachment of the Cyclohexane Carboxamide Moiety: The cyclohexane-1-carboxamide group can be introduced through a condensation reaction between cyclohexane-1-carboxylic acid and an appropriate amine.
Butyl and Methyl Substitutions: The butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
4-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its potential as a biochemical probe to study various biological processes.
Mechanism of Action
The mechanism of action of 4-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine
Uniqueness
4-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclohexane-1-carboxamide is unique due to its specific structural features, such as the combination of a cyclohexane carboxamide moiety with a thiadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H23N3OS |
---|---|
Molecular Weight |
281.42 g/mol |
IUPAC Name |
4-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H23N3OS/c1-3-4-5-11-6-8-12(9-7-11)13(18)16-14-15-10(2)17-19-14/h11-12H,3-9H2,1-2H3,(H,15,16,17,18) |
InChI Key |
YUXNFLRREYTYGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NC(=NS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.